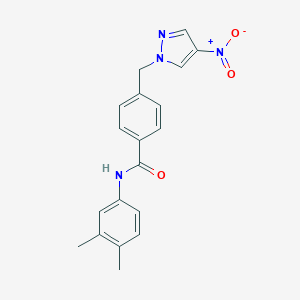
N-(3,4-dimethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide, also known as DPNB, is a chemical compound with various scientific research applications. It is a benzamide derivative that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
作用机制
N-(3,4-dimethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide acts by binding to specific targets in cells and tissues, leading to various biochemical and physiological effects. It has been shown to interact with various signaling pathways and targets such as the PI3K/Akt/mTOR pathway, the estrogen receptor, and acetylcholinesterase. N-(3,4-dimethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide has also been shown to reduce oxidative stress and inflammation, leading to potential therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide has been shown to have various biochemical and physiological effects in cells and tissues. It has been shown to inhibit the growth of cancer cells, reduce oxidative stress and inflammation, and have neuroprotective effects in Alzheimer's disease. N-(3,4-dimethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide has also been shown to interact with various signaling pathways and targets, leading to potential therapeutic benefits in various diseases.
实验室实验的优点和局限性
N-(3,4-dimethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide has several advantages and limitations for lab experiments. Its advantages include its potential therapeutic benefits in various diseases, its ability to interact with specific targets and signaling pathways, and its neuroprotective effects. Its limitations include its potential toxicity and side effects, as well as the need for further research to fully understand its mechanism of action and potential therapeutic benefits.
未来方向
There are several potential future directions for research on N-(3,4-dimethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide. These include further studies on its mechanism of action and potential therapeutic benefits in various diseases, as well as the development of new derivatives and analogs with improved potency and selectivity. Additionally, further research is needed to fully understand the potential toxicity and side effects of N-(3,4-dimethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide, as well as its potential use in combination with other therapeutic agents.
合成方法
N-(3,4-dimethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethylbenzoyl chloride with 4-nitro-1H-pyrazole-1-carbaldehyde in the presence of a base, followed by reduction with sodium borohydride and subsequent reaction with methyl iodide. The final product is obtained through purification and characterization techniques such as column chromatography and NMR spectroscopy.
科学研究应用
N-(3,4-dimethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide has been studied for its potential use as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and inflammation. It has been shown to inhibit the growth of cancer cells in vitro and in vivo through its interaction with various signaling pathways and targets such as the PI3K/Akt/mTOR pathway and the estrogen receptor. N-(3,4-dimethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide has also been studied for its potential use in Alzheimer's disease, where it has been shown to have neuroprotective effects through its inhibition of acetylcholinesterase activity and reduction of oxidative stress.
属性
产品名称 |
N-(3,4-dimethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide |
|---|---|
分子式 |
C19H18N4O3 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
N-(3,4-dimethylphenyl)-4-[(4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C19H18N4O3/c1-13-3-8-17(9-14(13)2)21-19(24)16-6-4-15(5-7-16)11-22-12-18(10-20-22)23(25)26/h3-10,12H,11H2,1-2H3,(H,21,24) |
InChI 键 |
RBQLADRSFAQHAZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-])C |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Isopropyl 5-(aminocarbonyl)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B213772.png)


![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)-2-furamide](/img/structure/B213776.png)


![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide](/img/structure/B213781.png)
![dimethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]terephthalate](/img/structure/B213782.png)


![3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213788.png)
![N-{4-[(cyclopropylcarbonyl)amino]butyl}cyclopropanecarboxamide](/img/structure/B213789.png)
